molecular formula C16H13ClO2 B2990821 6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one CAS No. 1203044-06-7

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2990821
CAS No.: 1203044-06-7
M. Wt: 272.73
InChI Key: MTRQAZICPNUPHL-UHFFFAOYSA-N
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Description

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is an organic compound that features a chlorobenzyl group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2-chlorobenzyl chloride with 2,3-dihydro-1H-inden-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-bromobenzyl)oxy)-2,3-dihydro-1H-inden-1-one
  • 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one
  • 6-((2-methylbenzyl)oxy)-2,3-dihydro-1H-inden-1-one

Uniqueness

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-[(2-chlorophenyl)methoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRQAZICPNUPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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